3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride is a chemical compound with the molecular formula CHBrNO·HCl. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring. It is primarily used in scientific research and has potential applications in medicinal chemistry due to its structural properties and biological activities .
The compound is classified under organic compounds and can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemImpex. It is recognized for its potential use in synthesizing pharmaceuticals and as a biochemical tool for studying enzyme interactions . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(3-bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride, with the CAS number 2408962-93-4 .
The synthesis of 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride typically involves several key steps:
The reaction conditions, including temperature, pressure, and solvent choice, are critical for optimizing yield and purity. Monitoring these parameters ensures that the desired product is obtained efficiently.
The molecular structure of 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride features a pyrrolidine ring connected to a bromophenyl substituent and a carboxylic acid group. The compound can be represented structurally as follows:
The compound's melting point ranges from 33 to 38 °C, indicating its solid-state at room temperature . Its solubility characteristics are enhanced by the presence of the hydrochloride salt form.
The chemical reactivity of 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride includes:
Understanding these reactions is crucial for developing new synthetic routes or exploring its potential biological activities.
The mechanism of action of 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride involves its interaction with specific molecular targets within biological systems. The bromophenyl group enhances binding affinity towards certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. This interaction may trigger various downstream biological effects, making it a candidate for further pharmacological studies .
Safety data sheets indicate that handling should follow standard laboratory safety protocols due to potential hazards associated with brominated compounds .
3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride has several applications in scientific research:
The synthesis of 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride relies on meticulously designed multi-step sequences using specialized brominated precursors. A prevalent approach employs 3-bromobenzaldehyde as the foundational building block, undergoing reductive amination with γ-aminobutyric acid derivatives to establish the critical carbon-nitrogen bond prior to ring closure [4] [9]. Alternative routes leverage Suzuki-Miyaura cross-coupling to introduce the 3-bromophenyl moiety at advanced stages, typically using boronic acids and palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres [4]. This method demonstrates exceptional functional group tolerance, enabling late-stage diversification crucial for medicinal chemistry programs.
A significant challenge lies in managing the nucleophilicity of secondary amines and the reactivity of carboxylic acid groups during cyclization. To prevent unwanted polymerization or side reactions, orthogonal protecting group strategies are implemented. The tert-butoxycarbonyl (BOC) group is frequently employed for amine protection, while carboxylic acids may be shielded as methyl or ethyl esters, cleaved subsequently under basic conditions (e.g., LiOH/THF/H₂O) [9]. Final hydrochloride salt formation, essential for improved solubility and crystallinity, is achieved by treating the free base with hydrochloric acid (1.0–4.0 M in dioxane or diethyl ether) [9].
Table 1: Key Bromophenyl Precursors and Their Synthetic Utility
Precursor | Reaction Step | Key Conditions | Typical Yield Range |
---|---|---|---|
3-Bromobenzaldehyde | Reductive Amination | NaBH₃CN, MeOH, 0°C to RT | 65-80% |
3-Bromophenylboronic Acid | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 70-85% |
1-(3-Bromophenyl)-2-nitroethene | Michael Addition | KF/Al₂O₃, DMF, 60°C | 50-65% |
Methyl 4-(3-bromophenyl)-4-oxobutanoate | Reductive Cyclization | NaBH₄ then NH₄OAc, MeOH | 55-70% |
Controlling the relative and absolute stereochemistry at the pyrrolidine C3 position is paramount for biological activity, necessitating sophisticated stereoselective cyclization techniques. Intramolecular Mannich-type reactions offer a robust pathway, where an iminium ion intermediate undergoes nucleophilic attack by a tethered enolate or ester enolate, establishing the pyrrolidine ring with defined stereochemistry [5]. Diastereocontrol in this process is often governed by chiral auxiliaries or inherent substrate bias. For instance, employing Evans' oxazolidinone auxiliaries on γ-keto acid precursors enables high trans-diastereoselectivity (dr > 8:1) during the cyclization step via chelation control [5].
Alternatively, diastereoselective reduction of prochiral 3-substituted pyrrolidinone intermediates provides access to specific stereoisomers. Sodium borohydride reduction typically favors the thermodynamically stable cis-isomer, while bulky hydride sources like L-selectride (lithium tri-sec-butylborohydride) can invert selectivity towards the trans-isomer under kinetic control [9]. Subsequent acidic hydrolysis liberates the carboxylic acid while preserving the stereochemical integrity.
Table 2: Stereoselective Pyrrolidine Ring Formation Strategies
Method | Key Reagent/Condition | Diastereomeric Ratio (dr) | Dominant Stereochemistry |
---|---|---|---|
Intramolecular Mannich | BF₃·OEt₂, CH₂Cl₂, -78°C | 5:1 to 15:1 | trans relative to carboxylate |
Evans Auxiliary-Mediated Cyclization | TiCl₄, DIPEA, CH₂Cl₂ | >19:1 | (3R,4S) or (3S,4R) |
Diastereoselective Ketone Reduction (NaBH₄) | MeOH, 0°C | 3:1 to 5:1 | cis-3,4-disubstituted |
Diastereoselective Ketone Reduction (L-Selectride) | THF, -78°C | 4:1 to 7:1 | trans-3,4-disubstituted |
Transitioning from laboratory synthesis to cost-effective industrial manufacturing demands optimization of reductive amination and cyclization steps for throughput, yield, and purity. Key challenges include minimizing heavy metal residues from coupling catalysts, managing exotherms during imine reduction, and ensuring efficient crystallization of the hydrochloride salt. Continuous flow chemistry addresses these by offering superior heat/mass transfer and precise reaction control. For example, reductive amination between 3-bromobenzaldehyde and N-protected-4-aminobutyrate esters is conducted in a telescoped flow system integrating imine formation (catalytic AcOH, EtOH, 50°C), inline borohydride reduction (NaBH(OAc)₃, 0-10°C), and solvent exchange, achieving >85% yield with residence times under 15 minutes [4].
Cyclization steps benefit from heterogeneous catalysis. Palladium on carbon (Pd/C) or immobilized enzymes replace homogeneous catalysts in hydrogenation steps, facilitating easy catalyst recovery and reducing metal leaching to <5 ppm in the final API [4]. Process analytical technology (PAT) tools like inline FTIR and Raman spectroscopy monitor critical parameters (imine formation, reduction completion) in real-time, enabling automated feedback control. Final crystallization dynamics of the hydrochloride salt are optimized using anti-solvent addition (isopropanol or MTBE into aqueous concentrates) with controlled cooling profiles, ensuring consistent particle size distribution (>80% within 50-200 µm) and polymorphic form (typically Form I) suitable for filtration and drying [9]. Solvent recovery rates exceeding 90% are achieved through distillation, significantly reducing environmental impact and production costs. Economic modeling indicates that these integrated optimizations can reduce manufacturing costs by 30-45% compared to traditional batch processes, making multi-kilogram production feasible for preclinical and clinical development [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: